molecular formula C5H7ClF3NO2 B3417378 (1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 1047631-90-2

(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No. B3417378
CAS RN: 1047631-90-2
M. Wt: 205.56 g/mol
InChI Key: QGKTVRJMCFQMAX-VICLGFPZSA-N
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Description

Synthesis Analysis

Synthesis analysis involves a detailed examination of the methods used to synthesize the compound. This includes the starting materials, reaction conditions, and the sequence of reactions .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

Chemical reactions analysis involves studying the reactions that the compound undergoes. This includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents .

Scientific Research Applications

  • Biocatalytic Asymmetric Synthesis : A study demonstrated the biocatalytic asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key chiral intermediate in the synthesis of hepatitis C virus (HCV) NS3/4A protease inhibitors such as asunaprevir and simeprevir. A strain of Sphingomonas aquatilis was used as a whole cell biocatalyst, showing high stability and enantioselectivity for this synthesis (Zhu, Shi, Zhang, & Zheng, 2018).

  • Synthesis Procedures : Research has been conducted on the synthesis of (1S)-1-amino-2,2-dimethylcyclopropane-1-carboxylic acid via PLE mediated hydrolysis, showcasing the methods for preparing derivatives of the cyclopropane carboxylic acid (Salgado et al., 2001).

  • Efficient Multigram Synthesis : Another study developed a simple and efficient procedure for the multigram synthesis of both trans- and cis-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, which is vital for large-scale production (Artamonov et al., 2010).

  • Biological Activities of Natural Compounds : The biological diversity of natural products containing the cyclopropane moiety, including 1-aminocyclopropane-1-carboxylic acid and its analogs, has been explored. These compounds exhibit a range of biological activities such as antifungal, antimicrobial, antiviral, and antitumor properties (Coleman & Hudson, 2016).

  • X-Ray Study of Derivatives : The X-ray crystal structure analysis of novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid was conducted, revealing important structural information (Cetina et al., 2004).

Mechanism of Action

The mechanism of action is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems .

Safety and Hazards

Safety and hazard analysis involves identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve potential applications of the compound, areas of research that could be explored, and improvements that could be made to the synthesis process .

properties

IUPAC Name

(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO2.ClH/c6-5(7,8)2-1-4(2,9)3(10)11;/h2H,1,9H2,(H,10,11);1H/t2-,4-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKTVRJMCFQMAX-VICLGFPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@]1(C(=O)O)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1047631-90-2
Record name rac-(1R,2R)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
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(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
(1S,2S)-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid hydrochloride

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